molecular formula C9H11N3O B2440028 5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one CAS No. 85545-61-5

5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2440028
CAS No.: 85545-61-5
M. Wt: 177.207
InChI Key: NKILMMMBFKZKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)-1H-benzo[d]imidazol-2(3H)-one (CAS 85545-61-5) is a benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the fields of infectious disease and oncology. Its molecular structure, which incorporates a dimethylamino electron-donating group, is strategically designed to enhance interactions with biological targets. Benzimidazole derivatives are extensively investigated for their potent antimicrobial activity . Research indicates that such compounds demonstrate efficacy against challenging pathogens including Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . The mechanism of action is multifaceted; studies suggest that related benzimidazoles can inhibit bacterial cell division by targeting the essential filamenting temperature-sensitive protein Z (FtsZ) . Furthermore, they exhibit antibiofilm properties, capable of both inhibiting biofilm formation and eradicating cells within mature biofilms, which is a critical feature for addressing persistent infections . Additional antibacterial mechanisms may involve the inhibition of pyruvate kinase, a key metabolic enzyme, and (p)ppGpp synthetase/hydrolase, an enzyme involved in the bacterial stress response and persistence . Beyond antimicrobial applications, this compound holds promise in cancer research . The benzimidazole core is a privileged structure in oncology drug discovery, with derivatives known to exhibit antiproliferative activity against various human cancer cell lines, such as the MCF-7 breast cancer line . Potential mechanisms of action for related compounds include the inhibition of topoisomerase enzymes, disruption of microtubule dynamics, and induction of apoptosis in malignant cells . The structural features of this compound make it a valuable precursor for synthesizing more complex molecules aimed at these and other molecular targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets and handle the material appropriately in a laboratory setting.

Properties

IUPAC Name

5-(dimethylamino)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)6-3-4-7-8(5-6)11-9(13)10-7/h3-5H,1-2H3,(H2,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKILMMMBFKZKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of ureas and acyloins. One common method includes the reaction of benzil with dimethylamine and ammonium acetate under copper-catalyzed conditions . The reaction proceeds efficiently, yielding the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce production costs. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazolone derivatives.

    Substitution: Formation of substituted benzimidazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one, as anticancer agents. The compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds in this class have been reported to inhibit PTK6 (Protein Tyrosine Kinase 6), which plays a role in tumor progression and metastasis .
  • Case Study : A study indicated that certain benzimidazole derivatives exhibited IC50 values as low as 0.9 µM against the MCF7 breast cancer cell line, significantly outperforming standard chemotherapeutic agents like 5-fluorouracil .

Antiviral Properties

The antiviral potential of this compound has been explored extensively:

  • Hepatitis C Virus : Research has shown that benzimidazole derivatives can inhibit the hepatitis C virus with EC50 values in the low nanomolar range (e.g., 0.026 nM) for specific analogs .
  • Herpes Simplex Virus : Compounds derived from this structure have also been effective against Herpes Simplex Virus, showcasing IC50 values significantly lower than traditional antiviral medications .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Inhibition Studies : Various studies have reported that benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, one study noted IC50 values as low as 0.0370 nM for COX-2 inhibition .
  • Clinical Relevance : These anti-inflammatory effects suggest potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

  • Broad Spectrum : Studies indicate that derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Mechanism : The antimicrobial action is believed to stem from the compound's ability to interfere with nucleic acid synthesis in bacteria, thereby inhibiting their growth.

Other Therapeutic Applications

The versatility of this compound extends to several other medical applications:

  • Neurological Disorders : Potential applications in treating neurodegenerative diseases such as Alzheimer's have been suggested due to its interaction with pathways involved in neuronal health .
  • Diabetes Management : Research indicates that this class of compounds may also play a role in managing diabetes-related complications, such as diabetic retinopathy and pulmonary fibrosis .

Data Summary Table

Application AreaActivity TypeNotable FindingsReference
AnticancerInhibition of PTK6IC50 = 0.9 µM against MCF7
AntiviralHepatitis C Virus InhibitionEC50 = 0.026 nM
Anti-inflammatoryCOX InhibitionIC50 = 0.0370 nM for COX-2
AntimicrobialBroad Spectrum ActivityEffective against various pathogens
Neurological DisordersPotential NeuroprotectionInteraction with neuronal pathways
Diabetes ManagementTreatment for complicationsEffects on diabetic retinopathy

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar nitrogen-containing ring.

    Benzimidazole: Lacks the dimethylamino group but shares the benzimidazole core.

    Imidazolone: A broader class of compounds with varying substituents.

Uniqueness

5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of benzimidazole derivatives, which are known for their pharmacological properties. Its structure features a benzimidazole core with a dimethylamino group, enhancing its reactivity and biological activity. The presence of the dimethylamino group contributes to its ability to interact with various biological targets.

The compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in its potential anticancer applications, where it may interfere with pathways essential for tumor growth.
  • DNA Interaction : Research indicates that it may interact with DNA, leading to alterations in cellular processes such as replication and transcription, contributing to its anticancer properties .

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Studies have demonstrated significant cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values, which indicate the concentration required for 50% inhibition of cell viability, were determined through in vitro assays .
Cell LineIC50 (µM)Reference
HCT-11610
MCF-725
HeLa15

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant antibacterial and antifungal activities. The methods employed included the cup plate method for determining minimum inhibitory concentrations (MIC) against common pathogens .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has shown:

  • Anti-inflammatory Activity : Some derivatives of benzimidazoles have been reported to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Antiviral Activity : Certain benzimidazole derivatives have been noted for their ability to inhibit viral replication, indicating a broader spectrum of biological activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Synthesis of Novel Derivatives : Researchers synthesized a series of benzimidazole derivatives incorporating different functional groups. These compounds were evaluated for their anticancer activity against a panel of cancer cell lines. The most active derivatives showed promising results in inhibiting tumor growth in vitro .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the benzimidazole ring significantly affected biological activity. For instance, substituents at the 5-position were found to enhance cytotoxicity against cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.